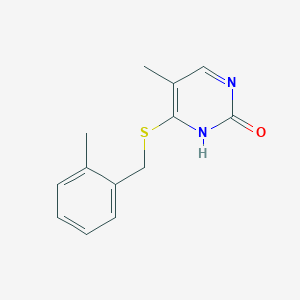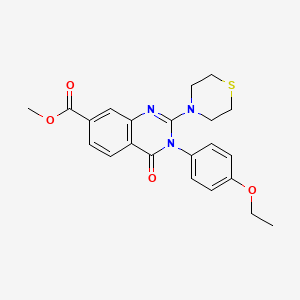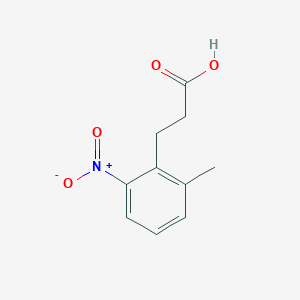![molecular formula C17H12FN5S B2399380 3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891106-25-5](/img/structure/B2399380.png)
3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylsulfanyl group, a pyridinyl group, and a triazolopyridazine ring . These features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring fused with a pyridinyl ring. The fluorophenyl and methylsulfanyl groups would be attached to this core structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methyl group on the sulfur atom, and the nitrogen atoms in the triazolopyridazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the fluorine atom and the sulfur atom could influence its polarity, solubility, and stability .Scientific Research Applications
Synthetic Chemistry and Molecular Structure
Research on pyridazine derivatives, including the compound , has revealed considerable biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized through NMR, IR, and mass spectral studies, and their structures were confirmed by single crystal X-ray diffraction technique. Density functional theory (DFT) calculations were employed to determine various quantum chemical parameters, providing insights into their molecular properties and potential applications in medicinal chemistry (Sallam et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor activities of triazolo[4,3-b]pyridazine derivatives. These compounds have been evaluated for their efficacy against different pathogens and cancer cell lines, showing promising results. For instance, the antimicrobial activity of thienopyrimidine derivatives has been highlighted, indicating their potential use in treating infections (Bhuiyan et al., 2006). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been explored for their anti-diabetic properties through DPP-4 inhibition, showcasing their potential as anti-diabetic medications (Bindu et al., 2019).
Agrochemical Applications
The use of pyridazine derivatives in agriculture has been noted, with applications ranging from insecticidal and herbicidal activities to plant growth regulation. Research into these compounds has aimed at improving crop protection strategies, indicating their versatility beyond pharmaceutical applications (Sallam et al., 2022).
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVAHUJUKKDUID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)
![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)
![Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate](/img/structure/B2399303.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)
![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)
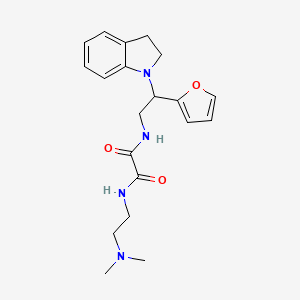
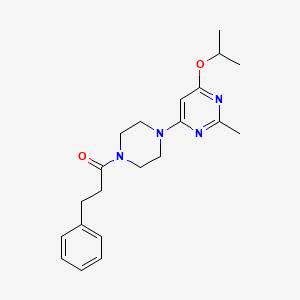
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)
![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)
